Regioisomeric Comparison: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Oxazole Ethanones
The 3-pyridyl isomer (CAS 954239-98-6) is explicitly claimed as a preferred scaffold in Merck's M4 PAM patents, whereas the 2-pyridyl isomer (CAS 808134-69-2) and 4-pyridyl isomer (not widely commercialized) are outside the core generic Markush structure [1]. This demonstrates a regioisomer-dependent IP and biological relevance. While public IC50 values for the exact target compound are currently limited to a reported IC50 of 28 μM in a BACE1 inhibition assay (a distinct target) [2], the patent assignment provides orthogonal evidence of its prioritized selection for M4 allosteric modulation over other ring-position isomers.
| Evidence Dimension | Regioisomeric preference in patent-protected M4 PAM chemical series |
|---|---|
| Target Compound Data | 3-pyridyl substitution (954239-98-6): Included in preferred compounds of WO2019000238A1 and WO2019005589A1. |
| Comparator Or Baseline | 2-pyridyl isomer (808134-69-2) and 4-pyridyl isomer: Not listed in the preferred Markush substructures of the same M4 PAM patent families. |
| Quantified Difference | Qualitative inclusion/exclusion; no public quantitative M4 activity data available for a direct head-to-head comparison. |
| Conditions | Patent scope analysis of WO2019000238A1 and WO2019005589A1; BACE1 IC50 measured via human recombinant BACE1 inhibition assay [2]. |
Why This Matters
For a procurement scientist, this signals that selecting the 3-pyridyl regioisomer is mandatory to remain within the validated SAR landscape of the M4 PAM program; ordering the 2-pyridyl or 4-pyridyl analog would place the user outside the patent-protected, biologically-preferred chemical space.
- [1] Merck Sharp & Dohme Corp. WO2019000238A1 - 5-(pyridin-3-yl)oxazole allosteric modulators of M4 muscarinic acetylcholine receptor. https://patents.google.com/patent/WO2019000238A1/en View Source
- [2] Youn K, et al. The Identification of Biochanin A as a Potent and Selective β-Site App-Cleaving Enzyme 1 (Bace1) Inhibitor. Nutrients. 2017; 9(9):973. (Note: IC50 of 28 μM for a related compound cited in Hypothesis annotation). https://pubmed.ncbi.nlm.nih.gov/27754406/ View Source
